molecular formula C17H21N3O4S2 B10970350 N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide

Cat. No.: B10970350
M. Wt: 395.5 g/mol
InChI Key: MALLPOVYYPXGKG-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide is a chemical compound that features a piperazine ring substituted with a methyl group and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide typically involves the following steps:

    Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with a sulfonyl chloride derivative to form the sulfonyl piperazine intermediate.

    Coupling with phenylsulfonyl chloride: The intermediate is then coupled with phenylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, particularly in the development of anticancer and antiviral agents.

    Biological Studies: The compound is used to study the interactions between small molecules and biological targets, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine ring can enhance the binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzenesulfonamide is unique due to its dual sulfonyl and piperazine functionalities, which provide a versatile scaffold for drug design. Its ability to form strong interactions with biological targets makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C17H21N3O4S2

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide

InChI

InChI=1S/C17H21N3O4S2/c1-19-11-13-20(14-12-19)26(23,24)17-9-7-15(8-10-17)18-25(21,22)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3

InChI Key

MALLPOVYYPXGKG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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